rac Quinacrin-d10

Übersicht

Beschreibung

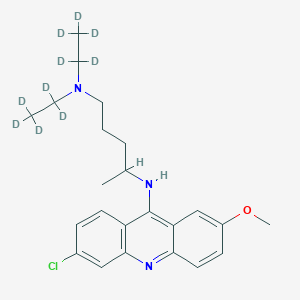

rac Quinacrine-d10: is a deuterated form of quinacrine, a compound with a long history of therapeutic use. It is primarily used in research settings, particularly in proteomics. The compound is known for its antimalarial and anthelmintic properties .

Wissenschaftliche Forschungsanwendungen

rac Quinacrine-d10 has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.

Biology: Employed in studies of cellular processes and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria, cancer, and viral infections.

Industry: Utilized in the development of new pharmaceuticals and diagnostic tools .

Wirkmechanismus

Target of Action

The primary target of rac Quinacrine-d10, also known as Quinacrine, is deoxyribonucleic acid (DNA). It binds to DNA in vitro by intercalation between adjacent base pairs . This interaction inhibits transcription and translation to ribonucleic acid (RNA), affecting the parasite’s metabolism .

Mode of Action

The exact mechanism of antiparasitic action of rac Quinacrine-d10 is unknown. It is known to bind to dna, inhibiting transcription and translation to rna . Fluorescence studies using Giardia suggest that the outer membranes may be involved .

Biochemical Pathways

rac Quinacrine-d10 inhibits succinate oxidation and interferes with electron transport . It also binds to nucleoproteins, suppressing the lupus erythematosus cell factor and acting as a strong inhibitor of cholinesterase . It has been shown to bind and inhibit proteins involved in multidrug resistance, disrupt the arachidonic acid pathway, and affect the p53, NF-κB, and AKT pathways .

Pharmacokinetics

As a substrate of the P-glycoprotein (P-gp) efflux transporter, rac Quinacrine-d10 is actively exported from the brain, preventing its accumulation to levels that may show efficacy in some disease models . In the brains of P-gp–deficient mice, rac Quinacrine-d10 reached concentrations of approximately 80 µM without any signs of acute toxicity .

Result of Action

The molecular and cellular effects of rac Quinacrine-d10’s action are primarily due to its interaction with DNA and its inhibition of succinate oxidation and interference with electron transport . This leads to the suppression of the lupus erythematosus cell factor and the inhibition of cholinesterase . It also affects multiple key signaling pathways, implicated in the malignant progression of numerous cancer types .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rac Quinacrine-d10. For example, it is used for imaging, diagnosis, and newborn screening in addition to treating various diseases . It is also used in organic chemistry for chemical identification, qualitative and quantitative detection, and to study the structure, reaction mechanism, and reaction kinetics of compounds .

Biochemische Analyse

Biochemical Properties

rac Quinacrine-d10: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where rac Quinacrine-d10 intercalates between the base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, rac Quinacrine-d10 interacts with nuclear proteins such as NF-κB, p53, and AKT, influencing their activity and thereby affecting cell signaling pathways . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.

Cellular Effects

The effects of rac Quinacrine-d10 on various cell types and cellular processes are profound. In cancer cells, rac Quinacrine-d10 has been shown to induce apoptosis by activating the p53 pathway and inhibiting the NF-κB pathway . This leads to the suppression of cell proliferation and the induction of cell death. Furthermore, rac Quinacrine-d10 affects cellular metabolism by inhibiting key enzymes in the glycolytic pathway, thereby reducing the energy supply to rapidly dividing cells . These effects make rac Quinacrine-d10 a promising candidate for anti-cancer therapies.

Molecular Mechanism

The molecular mechanism of rac Quinacrine-d10 involves several key interactions at the molecular level. The compound binds to DNA through intercalation, which disrupts the DNA structure and inhibits the activity of DNA-dependent enzymes . Additionally, rac Quinacrine-d10 inhibits the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription . The compound also modulates the activity of several signaling proteins, including NF-κB, p53, and AKT, by binding to these proteins and altering their conformation and activity . These molecular interactions underpin the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rac Quinacrine-d10 change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that rac Quinacrine-d10 can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of rac Quinacrine-d10 vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, rac Quinacrine-d10 can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

rac Quinacrine-d10: is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . It undergoes dealkylation and hydroxylation reactions, resulting in the formation of several metabolites . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of rac Quinacrine-d10, as well as its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of rac Quinacrine-d10 within cells and tissues are mediated by several transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, rac Quinacrine-d10 binds to various intracellular proteins, including DNA and nuclear proteins . This binding affects the compound’s localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of rac Quinacrine-d10 is primarily in the nucleus, where it exerts its effects on DNA and nuclear proteins . The compound is directed to the nucleus by targeting signals and post-translational modifications that facilitate its transport across the nuclear membrane . This subcellular localization is crucial for the compound’s activity, as it allows rac Quinacrine-d10 to interact with its primary targets and exert its therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac Quinacrine-d10 involves the incorporation of deuterium atoms into the quinacrine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents .

Industrial Production Methods: Industrial production of rac Quinacrine-d10 follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production typically requires specialized equipment to handle deuterated compounds and maintain the integrity of the deuterium atoms .

Analyse Chemischer Reaktionen

Types of Reactions: rac Quinacrine-d10 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinacrine N-oxide, while reduction may produce dihydroquinacrine .

Vergleich Mit ähnlichen Verbindungen

rac Quinacrine-d10 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:

Acridine Orange: Used as a nucleic acid-selective fluorescent cationic dye.

Acriflavine: Known for its antiseptic properties.

Amsacrine: Used as an antineoplastic agent.

Ethacridine: Employed as an antiseptic.

Nitracrine: Investigated for its anticancer properties.

Eigenschaften

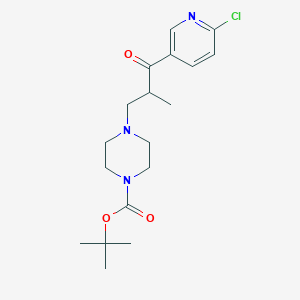

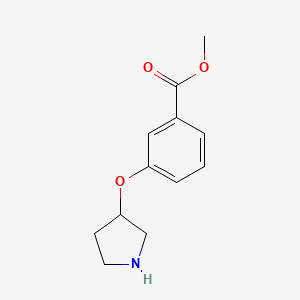

IUPAC Name |

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-bis(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKJTRJOBQGKQK-JKSUIMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662182 | |

| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~,N~1~-bis[(~2~H_5_)ethyl]pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189976-99-5 | |

| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~,N~1~-bis[(~2~H_5_)ethyl]pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

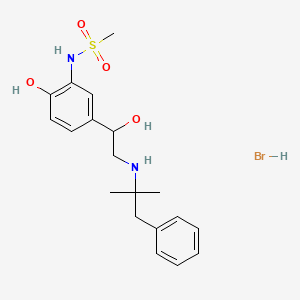

![2-Chloro-2-[2-(3,5-dichlorophenyl)hydrazono]-N,N-dimethylacetamide](/img/structure/B1500232.png)

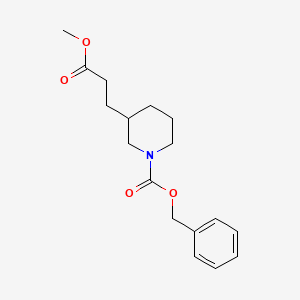

![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)